molecular formula C7H10ClN3 B13893049 5-Amino-2-chloro-4-ethylaminopyridine

5-Amino-2-chloro-4-ethylaminopyridine

Cat. No.: B13893049
M. Wt: 171.63 g/mol
InChI Key: HQTXZZUNAHIRTQ-UHFFFAOYSA-N
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Description

6-chloro-4-N-ethylpyridine-3,4-diamine is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-N-ethylpyridine-3,4-diamine typically involves the reaction of 4,6-dichloro-5-aminopyrimidine with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-4-N-ethylpyridine-3,4-diamine may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-N-ethylpyridine-3,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

6-chloro-4-N-ethylpyridine-3,4-diamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with specific properties.

    Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 6-chloro-4-N-ethylpyridine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-ethylpyridine-3-carboxamide
  • 6-chloro-N-ethylpyridazine-3,4-diamine
  • 6-chloro-N-ethylpyrimidine-4,5-diamine

Uniqueness

6-chloro-4-N-ethylpyridine-3,4-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

6-chloro-4-N-ethylpyridine-3,4-diamine

InChI

InChI=1S/C7H10ClN3/c1-2-10-6-3-7(8)11-4-5(6)9/h3-4H,2,9H2,1H3,(H,10,11)

InChI Key

HQTXZZUNAHIRTQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NC=C1N)Cl

Origin of Product

United States

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